molecular formula C51H85N2NaO11P B12370137 CID 170917117

CID 170917117

Cat. No.: B12370137
M. Wt: 956.2 g/mol
InChI Key: PMSLTGRTIYEOEA-FYQWNKFKSA-N
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Description

Compound “CID 170917117” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 170917117” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis includes steps such as:

    Starting Materials: Selection of appropriate starting materials based on the target compound’s structure.

    Reaction Conditions: Control of temperature, pressure, and pH to optimize the reaction.

    Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves:

    Batch or Continuous Processes: Depending on the production scale, either batch or continuous processes may be used.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 170917117” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Compound “CID 170917117” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of compound “CID 170917117” involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of specific enzymes to alter metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways to affect cellular functions.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a similar molecular weight but different physicochemical properties.

    Compound C: Exhibits similar biological activities but with varying potency.

Uniqueness: Compound “CID 170917117” is unique due to its specific combination of structural features, reactivity, and applications. Its distinct properties make it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C51H85N2NaO11P

Molecular Weight

956.2 g/mol

InChI

InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/t46-;/m1./s1

InChI Key

PMSLTGRTIYEOEA-FYQWNKFKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Origin of Product

United States

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